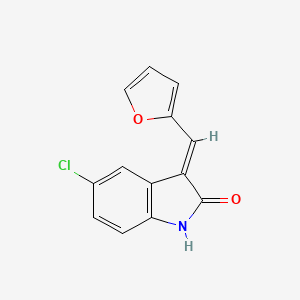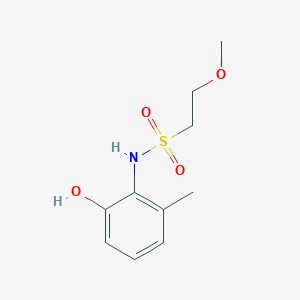![molecular formula C15H19NO4S B7588571 3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is also known as MTSET, and its chemical formula is C13H19NO4S.
作用机制
MTSET is a thiol-reactive compound that can modify cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the protein's function. The modification can be reversible or irreversible, depending on the specific cysteine residue and the experimental conditions. MTSET can also affect the redox state of cysteine residues and the protein's interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTSET depend on the specific protein being modified. MTSET has been shown to affect the function of ion channels, transporters, and enzymes. For example, MTSET can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by modifying a cysteine residue in the channel's pore. MTSET can also modify the activity of the Na+/K+-ATPase transporter by modifying a cysteine residue in the transporter's transmembrane domain.
实验室实验的优点和局限性
MTSET has several advantages for scientific research. It is a relatively small molecule that can easily penetrate cells and interact with proteins. It is also a specific reagent that can target cysteine residues in proteins. However, there are some limitations to using MTSET. The modification of cysteine residues can alter the protein's function in unpredictable ways, and the effects may not be relevant to the protein's natural function. Additionally, the modification can be irreversible, which can limit the ability to study the protein's function in its natural state.
未来方向
There are several future directions for research on MTSET. One potential area of study is the development of more specific and reversible reagents for protein modification. Another area of study is the use of MTSET in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete understanding of protein structure and function. Additionally, MTSET can be used to study the effects of oxidative stress on proteins and cells, which may have implications for various diseases and aging. Finally, MTSET can be used to study the effects of environmental toxins on proteins and cells, which may provide insights into the mechanisms of toxicity.
合成方法
MTSET can be synthesized by reacting 3-mercapto-3-methylbutanoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been used in several studies to obtain MTSET for research purposes.
科学研究应用
MTSET has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a reagent for site-directed mutagenesis and protein modification. MTSET can be used to modify cysteine residues in proteins, which can alter the protein's function and provide insights into its structure and mechanism of action. Additionally, MTSET has been used to study ion channels, transporters, and enzymes.
属性
IUPAC Name |
3-[[2-(3-methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-3-4-11(7-12(10)20-2)8-13(17)16-15(14(18)19)5-6-21-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIIVATGIURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCSC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
